
3-Fluoro-4-(piperazin-1-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Fluoro-4-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a piperazine ring substituted with a 2-fluoro-4-methoxyphenylmethyl group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluoro-4-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-fluoro-4-methoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 1-[(2-fluoro-4-methoxyphenyl)methyl]piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-fluoro-4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: N-oxides of 1-[(2-fluoro-4-methoxyphenyl)methyl]piperazine.
Reduction: Reduced derivatives with hydrogen replacing the fluoro or methoxy groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluoro or methoxy groups.
Aplicaciones Científicas De Investigación
1-[(2-fluoro-4-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(2-fluoro-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 1-[(2-fluoro-4-chlorophenyl)methyl]piperazine
- 1-[(2-fluoro-4-nitrophenyl)methyl]piperazine
- 1-[(2-fluoro-4-methylphenyl)methyl]piperazine
Comparison: 1-[(2-fluoro-4-methoxyphenyl)methyl]piperazine is unique due to the presence of both fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for specific research applications.
Propiedades
Fórmula molecular |
C12H17FN2O |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
1-[(2-fluoro-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2O/c1-16-11-3-2-10(12(13)8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
Clave InChI |
BVGBSIYYAKUSLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CN2CCNCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


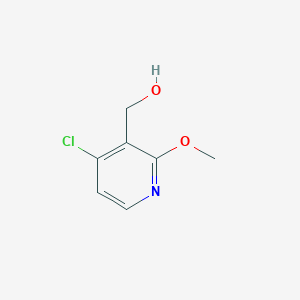
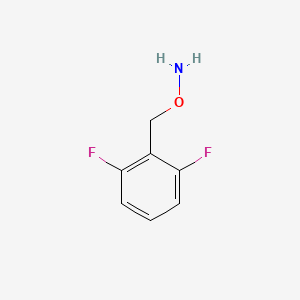
![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)

![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)



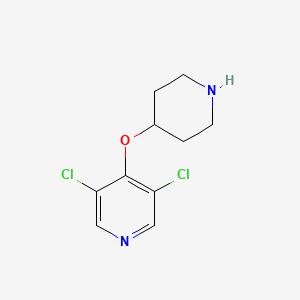
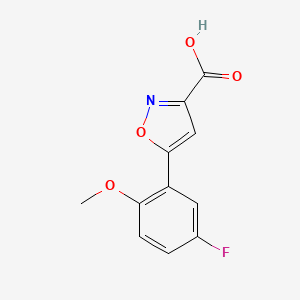

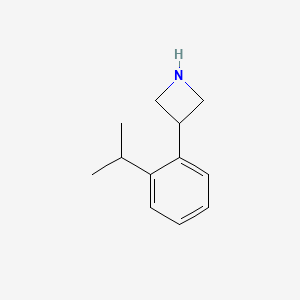
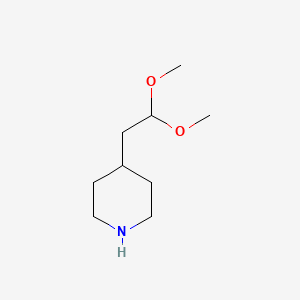
![2-Chloro-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13595625.png)
